molecular formula C22H15Cl2N5O B2718299 3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 477853-44-4

3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Katalognummer: B2718299
CAS-Nummer: 477853-44-4
Molekulargewicht: 436.3
InChI-Schlüssel: BYPSPLOTVMSNOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” belongs to a class of compounds known as [1,2,4]triazolo[4,3-c]quinazolines . These compounds have been studied for their potential as anticancer agents .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-c]quinazolines has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-c]quinazoline scaffold . The specific substituents at the 3-position (2,4-dichlorophenyl) and the N-position (4-methoxyphenyl) may influence the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activities

Research on derivatives of the triazoloquinazoline class, including compounds structurally related to "3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine," has demonstrated significant antimicrobial and anticancer properties. For example, novel triazoloquinazoline derivatives have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds' efficacy highlights their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, some triazoloquinazoline derivatives have been found to exhibit anticancer activity, indicating their promise for therapeutic applications in cancer treatment (Reddy et al., 2015).

Antihistaminic Agents

The triazoloquinazoline scaffold has also been explored for its potential in creating new classes of H1-antihistaminic agents. Compounds synthesized from this class have shown significant in vivo antihistaminic activity, suggesting their utility in developing treatments for allergic reactions (Alagarsamy et al., 2008; Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Research on triazoloquinazolinone-based compounds has identified them as potent inhibitors of tubulin assembly, with significant anticancer activity across a variety of cancer cell lines. Their action mechanism, akin to that of vascular disrupting agents, underlines the potential of triazoloquinazoline derivatives in cancer therapy by targeting the tubulin polymerization process (Driowya et al., 2016).

Adenosine Receptor Antagonists

Triazoloquinazolines have been identified as potent adenosine receptor antagonists, offering a basis for developing drugs targeting adenosine receptors. This application is particularly relevant in designing therapies for neurological disorders, where modulation of adenosine receptors can have therapeutic benefits (Francis et al., 1988).

Wirkmechanismus

The mechanism of action of these compounds is suggested to be related to their ability to bind to the active site of histone acetyltransferase PCAF . This binding could inhibit the function of PCAF, which has been identified as a potential therapeutic target for the treatment of cancer .

Zukünftige Richtungen

The future directions for research on this compound could involve further optimization of the compound structure to enhance its anticancer activity . Additionally, more detailed studies on its mechanism of action and pharmacokinetics could be beneficial .

Eigenschaften

IUPAC Name

3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N5O/c1-30-15-9-7-14(8-10-15)25-22-26-19-5-3-2-4-17(19)21-28-27-20(29(21)22)16-11-6-13(23)12-18(16)24/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSPLOTVMSNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.